
5-(3-Methyldiazirin-3-yl)pentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Methyldiazirin-3-yl)pentan-2-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used as a photoaffinity labeling reagent, which means that it can be used to identify and study the interactions between proteins and other molecules. In
Mecanismo De Acción
The mechanism of action of 5-(3-Methyldiazirin-3-yl)pentan-2-one involves the formation of a covalent bond between the compound and specific amino acid residues in the target protein. This covalent bond is formed when the compound is activated by UV light, which causes the diazirine group to undergo a photochemical reaction and form a highly reactive carbene intermediate. This carbene intermediate then reacts with the amino acid residues in the protein to form a covalent bond, which allows the compound to label and identify the binding sites of the protein.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-(3-Methyldiazirin-3-yl)pentan-2-one are largely dependent on the specific protein or molecule that is being studied. However, this compound has been shown to have minimal effects on the overall structure and function of the protein, which makes it an ideal tool for studying protein interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(3-Methyldiazirin-3-yl)pentan-2-one in lab experiments is its ability to selectively label specific amino acid residues in a protein. This allows researchers to study the interactions between proteins and other molecules with high specificity and accuracy. However, there are also limitations to using this compound, including the need for UV light to activate the compound and the potential for non-specific labeling of other molecules in the sample.
Direcciones Futuras
There are several future directions for research involving 5-(3-Methyldiazirin-3-yl)pentan-2-one. One area of research could focus on developing new and improved synthesis methods for this compound, which could make it more accessible to researchers. Another area of research could focus on developing new applications for this compound, such as using it to study protein-protein interactions or to identify new drug targets. Additionally, research could focus on developing new photoaffinity labeling reagents that are more efficient and have fewer limitations than 5-(3-Methyldiazirin-3-yl)pentan-2-one.
Métodos De Síntesis
The synthesis of 5-(3-Methyldiazirin-3-yl)pentan-2-one is a complex process that involves several steps. The first step involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,5-pentanediol to form the corresponding diester. The diester is then treated with hydrazine hydrate to form the corresponding hydrazide, which is then reacted with triphosgene to form the corresponding isocyanate. Finally, the isocyanate is reacted with diazomethane to form 5-(3-Methyldiazirin-3-yl)pentan-2-one.
Aplicaciones Científicas De Investigación
5-(3-Methyldiazirin-3-yl)pentan-2-one is commonly used as a photoaffinity labeling reagent in scientific research. This compound can be used to study the interactions between proteins and other molecules by attaching to specific amino acid residues in the protein of interest. This allows researchers to identify and study the binding sites of the protein and other molecules, which can provide valuable insights into the function of the protein and its role in biological processes.
Propiedades
Número CAS |
145838-81-9 |
|---|---|
Nombre del producto |
5-(3-Methyldiazirin-3-yl)pentan-2-one |
Fórmula molecular |
C7H12N2O |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
5-(3-methyldiazirin-3-yl)pentan-2-one |
InChI |
InChI=1S/C7H12N2O/c1-6(10)4-3-5-7(2)8-9-7/h3-5H2,1-2H3 |
Clave InChI |
QAXHITIBTRUUFZ-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCC1(N=N1)C |
SMILES canónico |
CC(=O)CCCC1(N=N1)C |
Sinónimos |
2-Pentanone, 5-(3-methyl-3H-diazirin-3-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



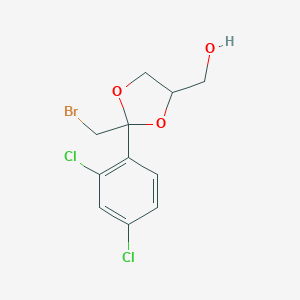
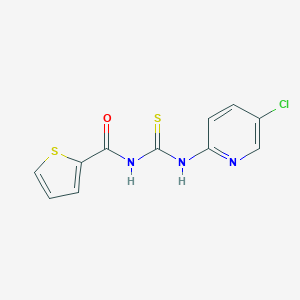

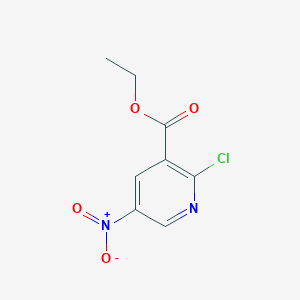
![4-Chlorobenzo[c]isoxazole](/img/structure/B121948.png)
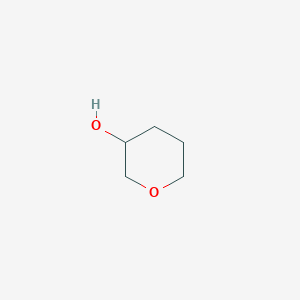

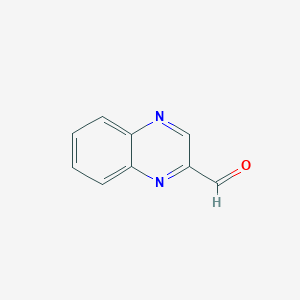
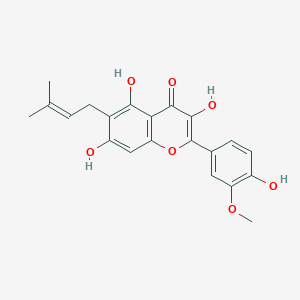
![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B121971.png)
![N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121972.png)

![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)
